molecular formula C8H8N2O2 B13867937 3-Methyl-1H-indazole-4,6-diol

3-Methyl-1H-indazole-4,6-diol

Cat. No.: B13867937
M. Wt: 164.16 g/mol
InChI Key: ARTORKHSEVGVJR-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-4,6-diol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of hydroxyl groups at positions 4 and 6, along with a methyl group at position 3, gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-indazole-4,6-diol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-indazole-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroindazoles.

    Substitution: Various substituted indazoles depending on the reagents used.

Scientific Research Applications

3-Methyl-1H-indazole-4,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indazole-4,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-4,6-diol: Lacks the methyl group at position 3.

    3-Methyl-1H-indazole-4,5-diol: Hydroxyl groups at positions 4 and 5 instead of 4 and 6.

    3-Methyl-1H-indazole-5,6-diol: Hydroxyl groups at positions 5 and 6.

Uniqueness

3-Methyl-1H-indazole-4,6-diol is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl groups and a methyl group provides distinct properties compared to other indazole derivatives.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-methyl-2H-indazole-4,6-diol

InChI

InChI=1S/C8H8N2O2/c1-4-8-6(10-9-4)2-5(11)3-7(8)12/h2-3,11-12H,1H3,(H,9,10)

InChI Key

ARTORKHSEVGVJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)O)O

Origin of Product

United States

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